molecular formula C14H18ClNO2 B7464697 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid

2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid

Cat. No. B7464697
M. Wt: 267.75 g/mol
InChI Key: RRBYRSAHAYHZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid binds to the phencyclidine (PCP) binding site of the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This results in a decrease in the excitatory neurotransmission and a reduction in synaptic plasticity. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has also been shown to inhibit the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of ischemic brain damage, as well as to protect against excitotoxicity. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in lab experiments is its specificity for the NMDA receptor. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid does not interact with other glutamate receptors, which makes it a useful tool for studying the NMDA receptor in isolation. However, one of the limitations of using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is its non-competitive antagonism, which means that it does not completely block the activity of the NMDA receptor. This can make it difficult to interpret the results of experiments using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid.

Future Directions

There are several future directions for research on 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid. One area of research is the development of more selective NMDA receptor antagonists that can block the activity of the receptor without affecting other glutamate receptors. Another area of research is the use of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the use of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in combination with other drugs or therapies may lead to new treatments for a variety of neurological disorders.

Synthesis Methods

The synthesis of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of sodium borohydride to obtain 4-(4-chlorophenyl)piperidine. The resulting compound is then reacted with 2-bromopropanoic acid to form 2-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid.

Scientific Research Applications

2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has been widely used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the agonist and blocks its activity.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-10(14(17)18)16-8-6-12(7-9-16)11-2-4-13(15)5-3-11/h2-5,10,12H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBYRSAHAYHZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid

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